molecular formula C27H30N4O2 B2382161 N1-benzyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide CAS No. 941869-68-7

N1-benzyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide

Cat. No. B2382161
CAS RN: 941869-68-7
M. Wt: 442.563
InChI Key: JHBTXZRLUOSJBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-benzyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide, also known as BIX-01294, is a small molecule inhibitor that targets the histone methyltransferase G9a. G9a is responsible for the methylation of lysine 9 on histone H3, which is associated with gene silencing. BIX-01294 has been shown to inhibit G9a activity and promote the reactivation of silenced genes, making it a potential therapeutic target for a range of diseases.

Mechanism of Action

N1-benzyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide works by binding to the SET domain of G9a, which is responsible for its methyltransferase activity. This binding inhibits the ability of G9a to methylate lysine 9 on histone H3, leading to the reactivation of silenced genes. N1-benzyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide has also been shown to inhibit the activity of GLP, a homolog of G9a, which further enhances its therapeutic potential.
Biochemical and Physiological Effects:
N1-benzyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide has been shown to have a range of biochemical and physiological effects. It has been shown to promote the reactivation of silenced genes, leading to changes in gene expression. N1-benzyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide has also been shown to increase the levels of acetylated histones, which are associated with gene activation. In addition, N1-benzyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide has been shown to promote cellular differentiation and inhibit cell proliferation in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of N1-benzyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide is that it is a specific inhibitor of G9a and GLP, which reduces the risk of off-target effects. It is also a small molecule inhibitor, which makes it easier to administer and study in vitro and in vivo. However, one limitation of N1-benzyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide is that it has poor solubility in water, which can make it difficult to use in certain experiments. In addition, N1-benzyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide has been shown to have low bioavailability, which can limit its therapeutic potential.

Future Directions

There are several future directions for the study of N1-benzyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide. One area of research is the development of more potent and selective inhibitors of G9a and GLP. Another area of research is the investigation of the role of G9a in various diseases, including cancer, neurological disorders, and cardiovascular disease. Finally, the therapeutic potential of N1-benzyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide and other G9a inhibitors should be further explored in preclinical and clinical studies.

Synthesis Methods

N1-benzyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-(dimethylamino)benzaldehyde with indoline-2-one to form N-(4-(dimethylamino)benzylidene)indolin-2-one. This compound is then reacted with ethyl oxalyl chloride to form N-(4-(dimethylamino)benzylidene)oxalamide. Finally, this compound is reacted with benzylamine to form N1-benzyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide.

Scientific Research Applications

N1-benzyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide has been extensively studied in the field of epigenetics, where it has been shown to play a role in gene regulation. It has been used to study the role of G9a in various diseases, including cancer, neurological disorders, and cardiovascular disease. N1-benzyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide has also been used to investigate the epigenetic mechanisms underlying cellular differentiation and development.

properties

IUPAC Name

N-benzyl-N'-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O2/c1-30(2)23-14-12-22(13-15-23)25(31-17-16-21-10-6-7-11-24(21)31)19-29-27(33)26(32)28-18-20-8-4-3-5-9-20/h3-15,25H,16-19H2,1-2H3,(H,28,32)(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBTXZRLUOSJBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CC=C2)N3CCC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-benzyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide

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